molecular formula C22H24ClN3O2S B2828533 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215799-82-8

6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2828533
CAS RN: 1215799-82-8
M. Wt: 429.96
InChI Key: KUVDKGKGOPJORK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also has an acetamido group, which is a functional group consisting of an acetyl group (CH3C=O) single-bonded to a nitrogen atom . The compound also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The naphthalen-1-yl group could potentially be introduced through a Friedel-Crafts acylation or alkylation . The acetamido group might be introduced through an acylation of an amine . The tetrahydrothieno[2,3-c]pyridine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene moiety would contribute significant aromatic character to the molecule, while the tetrahydrothieno[2,3-c]pyridine ring would introduce heteroatomic character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The naphthalene moiety could undergo electrophilic aromatic substitution reactions . The acetamido group could participate in various reactions involving the carbonyl group or the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Heterocyclic Synthesis

Naphthyl derivatives, similar to 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, have been explored in heterocyclic synthesis, leading to the development of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These compounds have potential applications in medicinal chemistry and drug development due to their diverse biological activities. For instance, compounds synthesized from reactions involving naphthyl derivatives have shown promise in areas like antimicrobial activity and the development of local anesthetics and anticancer agents. Such derivatives are instrumental in creating new therapeutic molecules through modifications that enhance their biological efficacy and pharmacokinetic properties (Hussein et al., 2009).

Antimicrobial and Antitumor Activities

The synthesis of new heterocyclic compounds using naphthyl derivatives has led to the discovery of molecules with significant antimicrobial and antitumor activities. These activities are crucial for developing new treatments for infections and cancer, addressing resistance to current drugs, and finding more effective and safer therapeutic options. The exploration of naphthyl-containing heterocyclic compounds in drug discovery has expanded the arsenal of potentially bioactive molecules, contributing to the advancement of pharmacotherapy in treating various diseases (Bialy & Gouda, 2011).

Pharmacological Applications

Research into naphthyl-containing compounds like this compound has shown promising pharmacological applications, including local anesthetic and anticancer properties. These compounds are of interest in developing new drugs with improved efficacy and reduced side effects for pain management and cancer treatment. The diverse biological activities of these naphthyl derivatives highlight their potential in medicinal chemistry and drug development, offering new pathways for treating various conditions (Jindal et al., 2003).

properties

IUPAC Name

6-ethyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c1-2-25-11-10-17-18(13-25)28-22(20(17)21(23)27)24-19(26)12-15-8-5-7-14-6-3-4-9-16(14)15;/h3-9H,2,10-13H2,1H3,(H2,23,27)(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVDKGKGOPJORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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